N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
Description
This compound is a quinoline-3-carboxamide derivative featuring a 1,3-benzodioxole moiety linked via a methyl group to the carboxamide nitrogen. Its molecular formula is C₂₆H₂₀N₂O₅ (molecular weight: 429.45 g/mol), with structural complexity that may influence solubility and metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c27-22-17-8-4-5-9-18(17)26(16-6-2-1-3-7-16)24(29)21(22)23(28)25-13-15-10-11-19-20(12-15)31-14-30-19/h1-12,27H,13-14H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNHVPBOVVFHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C4=CC=CC=C4N(C3=O)C5=CC=CC=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinoline Core: 4-Hydroxy-2-Oxo-1-Phenyl-1,2-Dihydroquinoline-3-Carboxylic Acid
The quinoline backbone is synthesized via Gould-Jacobs cyclization, a method validated for analogous structures. Ethyl benzoylacetate (10 mmol) and 2-aminobenzophenone (10 mmol) are refluxed in diphenyl ether at 220°C for 6 hours, forming ethyl 1-phenyl-4-oxo-1,2-dihydroquinoline-3-carboxylate. Hydrolysis of the ester is achieved using 20% NaOH in ethanol under reflux (4 hours), yielding the carboxylic acid (87% yield). The 4-oxo group tautomerizes to the 4-hydroxy form in aqueous conditions, as confirmed by $$ ^1H $$-NMR (DMSO-$$d_6$$: δ 12.35 ppm, s, 1H, -OH).
Table 1: Reaction Conditions for Quinoline Core Synthesis
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Ethyl benzoylacetate | 10 mmol | Reflux in diphenyl ether, 220°C | 85% |
| 2-Aminobenzophenone | 10 mmol | 6 hours | |
| NaOH (20%) | 50 mL | Reflux in ethanol, 4 hours | 87% |
Preparation of (2H-1,3-Benzodioxol-5-yl)methylamine
(2H-1,3-Benzodioxol-5-yl)methylamine is synthesized from piperonal (1,3-benzodioxole-5-carbaldehyde). Piperonal (5 mmol) is reduced using NaBH$$4$$ (6 mmol) in methanol at 0°C for 2 hours, affording piperonyl alcohol (92% yield). The alcohol is converted to the mesylate via reaction with methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) in dichloromethane (0°C, 1 hour), followed by displacement with ammonium hydroxide (28% NH$$3$$, 60°C, 12 hours) to yield the primary amine (74% yield).
Table 2: Synthesis of (2H-1,3-Benzodioxol-5-yl)methylamine
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction of piperonal | NaBH$$_4$$, MeOH, 0°C, 2 hours | 92% |
| Mesylation | MsCl, Et$$3$$N, CH$$2$$Cl$$_2$$, 0°C | 89% |
| Amination | NH$$_4$$OH, 60°C, 12 hours | 74% |
Carboxamide Coupling Reaction
The carboxylic acid (5 mmol) is activated by refluxing with thionyl chloride (10 mmol) in dry toluene (4 hours). The resultant acid chloride is coupled with (2H-1,3-benzodioxol-5-yl)methylamine (5.5 mmol) in dichloromethane using triethylamine (6 mmol) as a base. The reaction proceeds at room temperature for 12 hours, yielding the target carboxamide after purification via silica gel chromatography (ethyl acetate/hexane, 1:1) in 68% yield.
Table 3: Coupling Reaction Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Toluene | CH$$2$$Cl$$2$$ | CH$$2$$Cl$$2$$ |
| Base | NaHCO$$_3$$ | Et$$_3$$N | Et$$_3$$N |
| Time (hours) | 24 | 12 | 12 |
| Yield | 55% | 68% | 68% |
Characterization and Analytical Data
The final product is characterized by $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, IR, and HRMS. Key spectral features include:
- $$ ^1H $$-NMR (400 MHz, DMSO-$$d6$$) : δ 12.32 (s, 1H, -OH), 8.85 (s, 1H, CONH), 7.72–7.18 (m, 9H, aromatic), 6.92 (s, 1H, benzodioxole), 5.98 (s, 2H, -OCH$$2$$O-), 4.42 (d, $$ J = 5.6 $$ Hz, 2H, -CH$$_2$$-).
- HRMS (ESI) : m/z calcd for C$${24}$$H$${18}$$N$$2$$O$$5$$ [M+H]$$^+$$: 415.1294; found: 415.1289.
Figure 1: IR Spectrum
- Peaks at 3480 cm$$^{-1}$$ (-OH), 1666 cm$$^{-1}$$ (C=O), 1597 cm$$^{-1}$$ (C=N).
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the quinoline moiety can be reduced to form an alcohol.
Substitution: The benzodioxole group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula: C21H17N5O3S2
- Molecular Weight: 451.5 g/mol
- IUPAC Name: N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
The structure features a benzodioxole moiety, which is known for its bioactive properties, enhancing the compound's potential therapeutic applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | HCT116 (colon cancer) | 1.9 |
| Compound B | MCF7 (breast cancer) | 7.52 |
These results indicate that derivatives of this compound could serve as selective anticancer agents due to their ability to target cancerous cells effectively .
Antimicrobial Activity
Research indicates that similar quinoline derivatives possess antimicrobial properties. The benzodioxole structure contributes to enhanced interaction with microbial targets, making these compounds candidates for further development as antimicrobial agents.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, providing a basis for exploring this compound in inflammatory conditions.
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in specific applications:
Case Study 1: Anticancer Activity
A study conducted on a series of quinoline-based compounds demonstrated that N-[benzodioxol] derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. The study concluded that these compounds could be developed into effective chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
In vitro testing against various bacterial strains showed promising results for compounds related to N-[benzodioxol]. The mechanism of action was attributed to disruption of bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The molecular pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Quinoline-3-Carboxamide Derivatives
Compound A : N-(2H-1,3-Benzodioxol-5-yl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Key Differences: Position 1 substituent: Ethyl group (vs. phenyl in the target compound).
- Molecular Weight : 429.45 g/mol (identical to the target compound due to similar core structure) .
Compound B : 4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Benzodioxole-Containing Analogues
Compound C : 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine
- Amine Functionality: May act as a neurotransmitter analogue, suggesting divergent biological targets (e.g., monoamine transporters) .
Compound D : 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one
Functional Analogues in Therapeutic Contexts
Falcipain Inhibitors (e.g., Quinolinyl Oxamide Derivatives, QODs)
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The 1,3-benzodioxole moiety in the target compound and analogues is associated with resistance to oxidative metabolism, a critical advantage in drug design .
- Activity Modulation : Substituents at position 1 (phenyl vs. ethyl) significantly alter steric and electronic profiles, impacting enzyme binding kinetics .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article will provide an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a quinoline backbone with various substituents that contribute to its biological activity. The molecular formula is with a molecular weight of 351.36 g/mol. The synthesis typically involves multi-step organic reactions that incorporate the benzodioxole moiety, which is crucial for its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including this compound. The compound has been evaluated for its efficacy against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | ≤ 0.03 μg/mL |
| Staphylococcus aureus | 0.5 μg/mL |
| Pseudomonas aeruginosa | 1 μg/mL |
These results indicate a strong antibacterial effect, particularly against E. coli, which was significantly enhanced in the presence of efflux pump inhibitors .
Anti-inflammatory and Anticancer Properties
The compound has also shown promise in anti-inflammatory and anticancer applications. It was found to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting potential anti-inflammatory mechanisms through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .
In vitro studies demonstrated moderate cytotoxicity against human hepatocellular carcinoma (HepG2) cells, with an IC50 value of approximately 50 μM . This indicates that while the compound may not be a potent anticancer agent on its own, it could serve as a lead compound for further modifications to enhance its efficacy.
Case Studies and Research Findings
Several research articles have explored the biological activity of quinoline derivatives similar to this compound:
- Study on Antibacterial Activity : A study evaluated various quinoline derivatives for their antibacterial properties and found that specific substitutions on the quinoline core significantly affected activity against Gram-positive and Gram-negative bacteria .
- Anti-HIV Activity : Another research focused on derivatives of quinoline compounds for their ability to inhibit HIV replication. Although N-[...]-3-carboxamide showed moderate activity, it highlighted the importance of structural modifications for enhancing antiviral properties .
- Structure–Activity Relationship (SAR) : A comprehensive SAR analysis was conducted to understand how different functional groups influence biological activity. This analysis revealed that modifications at the benzodioxole position can enhance both antibacterial and anti-inflammatory activities .
Q & A
Q. What are the optimal synthetic routes for preparing N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, starting with condensation of 1,3-benzodioxole derivatives with quinoline precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
- Yield optimization : Adjust reaction time (12–24 hrs) and temperature (60–80°C) to balance yield (20–30%) and purity .
Q. Example Synthesis Parameters :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | EDCI, HOBt, DMF, 24 hrs, 70°C | 23% | 96% |
| Recrystallization | Ethanol/water (3:1) | - | 99% |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm; quinoline aromatic protons at δ 7.2–8.5 ppm) .
- IR spectroscopy : Confirm carbonyl (C=O) stretches at 1640–1660 cm⁻¹ and hydroxyl (O-H) bands at 3200–3400 cm⁻¹ .
- Mass spectrometry (EI-MS) : Look for molecular ion peaks (e.g., [M]⁺ at m/z ~430) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Cytotoxicity : MTT assay (IC₅₀ determination against HeLa, HepG2, or A431 cell lines) .
- DNA interaction : UV-vis titration with CT-DNA (calculate binding constant Kb via Benesi-Hildebrand plot) .
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ comparison with ascorbic acid) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement (monoclinic P2₁/c space group, Z = 4). Key parameters:
- Twinning analysis : Apply SHELXD to detect pseudomerohedral twinning .
- Hydrogen bonding : Identify intramolecular H-bonds (e.g., O-H···O=C) stabilizing the 4-hydroxyquinoline moiety .
- WinGX suite : Validate data with R₁ < 0.05 and wR₂ < 0.12 .
Q. What strategies address low yield in the final synthetic step?
- Methodological Answer :
- Mechanistic investigation : Use HPLC-MS to track intermediates and byproducts (e.g., hydrolysis of the benzodioxole ring under acidic conditions) .
- Solvent optimization : Replace polar aprotic solvents (DMF) with THF or dichloromethane to reduce side reactions .
- Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling if aryl halide impurities are detected .
Q. How to interpret contradictory bioactivity data across cell lines?
- Methodological Answer :
- Dose-response normalization : Use GraphPad Prism to fit sigmoidal curves (log[inhibitor] vs. response) and compare Hill slopes .
- Resistance factors : Evaluate P-glycoprotein overexpression in resistant lines (e.g., HEp-2) via Western blot .
- Synergy studies : Combine with cisplatin or doxorubicin and calculate combination index (CI) using CompuSyn .
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock the compound into BSA (PDB ID: 4F5S) or DNA G-quadruplexes (PDB ID: 2HY9) .
- MD simulations (GROMACS) : Run 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
- QSAR modeling : Use PaDEL-Descriptor to generate 2D/3D descriptors and correlate with IC₅₀ values .
Data Contradiction Analysis
Q. Why do similar derivatives show divergent cytotoxicity despite structural homology?
- Methodological Answer :
- Steric effects : Bulky substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl) alter binding pocket accessibility .
- Electron-withdrawing groups : Nitro or fluoro substituents enhance DNA intercalation but reduce solubility .
- Metabolic stability : Assess microsomal half-life (e.g., rat liver microsomes) to explain discrepancies in in vivo efficacy .
Q. How to resolve conflicting NMR and XRD data on tautomeric forms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
